molecular formula C15H11Cl2N3O5 B14923841 2-(2,4-dichlorophenoxy)-N'-[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]acetohydrazide

2-(2,4-dichlorophenoxy)-N'-[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]acetohydrazide

Cat. No.: B14923841
M. Wt: 384.2 g/mol
InChI Key: QGAPJHGYXYHYAL-RFFZPADBSA-N
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Description

2-(2,4-DICHLOROPHENOXY)-N’~1~-[(E,2E)-3-(5-NITRO-2-FURYL)-2-PROPENYLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dichlorophenoxy and nitrofuran groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENOXY)-N’~1~-[(E,2E)-3-(5-NITRO-2-FURYL)-2-PROPENYLIDENE]ACETOHYDRAZIDE typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 5-nitro-2-furaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DICHLOROPHENOXY)-N’~1~-[(E,2E)-3-(5-NITRO-2-FURYL)-2-PROPENYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could result in a variety of substituted phenoxy derivatives .

Scientific Research Applications

2-(2,4-DICHLOROPHENOXY)-N’~1~-[(E,2E)-3-(5-NITRO-2-FURYL)-2-PROPENYLIDENE]ACETOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N’~1~-[(E,2E)-3-(5-NITRO-2-FURYL)-2-PROPENYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The nitrofuran group is known to interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This can result in the inhibition of key enzymes and disruption of cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2,4-DICHLOROPHENOXY)-N’~1~-[(E,2E)-3-(5-NITRO-2-FURYL)-2-PROPENYLIDENE]ACETOHYDRAZIDE lies in its combination of dichlorophenoxy and nitrofuran groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H11Cl2N3O5

Molecular Weight

384.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C15H11Cl2N3O5/c16-10-3-5-13(12(17)8-10)24-9-14(21)19-18-7-1-2-11-4-6-15(25-11)20(22)23/h1-8H,9H2,(H,19,21)/b2-1+,18-7+

InChI Key

QGAPJHGYXYHYAL-RFFZPADBSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)N/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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